
3-(Chloromethyl)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-6-methylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 3 and a methyl group at position 6 makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyridazine typically involves the chloromethylation of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with formaldehyde and hydrochloric acid under acidic conditions, which introduces the chloromethyl group at the 3-position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridazine ring.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in dihydropyridazine derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-methylpyridazine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-6-methylpyridazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
3-(Chloromethyl)pyridazine: Lacks the methyl group at position 6, leading to different reactivity and applications.
6-Methylpyridazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methylpyridazine: Lacks the chloromethyl group, affecting its chemical behavior and applications.
Uniqueness: 3-(Chloromethyl)-6-methylpyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications .
Propiedades
IUPAC Name |
3-(chloromethyl)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-2-3-6(4-7)9-8-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWJVKXHDOLTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
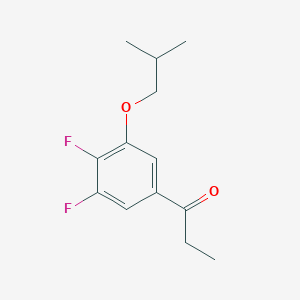

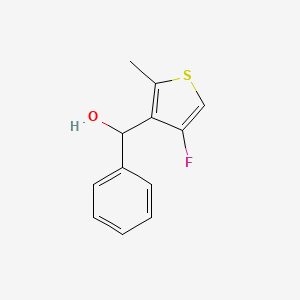
![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
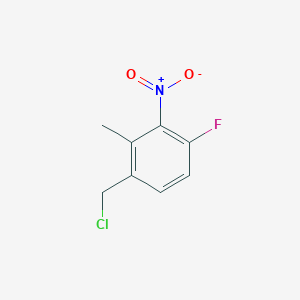

![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
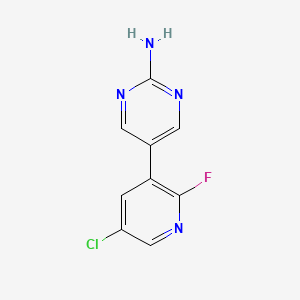
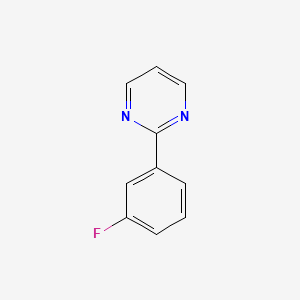
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
